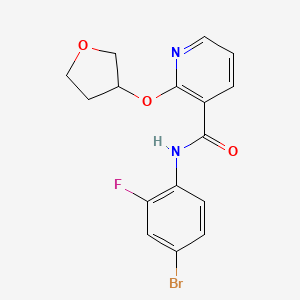

![molecular formula C16H15FN2O2S B2488900 4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one CAS No. 898444-27-4](/img/no-structure.png)

4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to the target compound involves efficient strategies such as S-arylation methods, which are noted for their simplicity, high conversion rates, and short reaction times. These methods have been applied to synthesize compounds like 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, showcasing the chemical versatility and potential of these compounds in various applications (Geesi, 2020).

Molecular Structure Analysis

Crystal structure and Hirshfeld surface analysis are integral for understanding the molecular framework of such compounds. For instance, derivatives have been characterized to exhibit orthorhombic and monoclinic systems with specific space groups and unit cell parameters, elucidating the complex nature of their molecular structure and intermolecular interactions (Geesi et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of quinazolinone derivatives involves interactions with various reagents, leading to the synthesis of novel compounds with potential biological activities. Studies have demonstrated the synthesis and microbial studies of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones, indicating the compounds' significant antibacterial and antifungal activities, which reflects their chemical versatility and potential for further pharmacological exploration (Patel et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, play a crucial role in determining the compound's applicability in various domains. Fluorine-substituted derivatives, for instance, have shown improved solubility in water or PBS buffer systems at room temperature, enhancing their potential in biomedical applications (Sun et al., 2019).

Chemical Properties Analysis

The chemical properties, including the compound's reactivity towards different chemical agents and its behavior under various conditions, are essential for its application in synthetic chemistry and potential therapeutic uses. For example, novel synthesis methods have been developed for the efficient preparation of fluorinated quinazolin-4-ones, demonstrating the compound's versatility and potential for further chemical modifications (Buscemi et al., 2004).

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Methods and Characterization

- The synthesis of related quinazolin-4-one derivatives often involves strategies such as the S-arylation method, showcasing a simple procedure with high conversion rates and short reaction times. The structural elucidation of these compounds is typically achieved through crystallographic analysis, including Hirshfeld surface and fingerprint plots, and by employing density functional theory (DFT) methods for electrostatic potential surface (ESP) determinations (Geesi, 2020).

Antimicrobial Activities

- A series of quinazolin-4-one derivatives have been synthesized and tested for their antimicrobial activities, with some compounds showing promising results against gram-positive and gram-negative bacteria (Alagarsamy et al., 2016). Another study focused on novel 3-sulphonamido-quinazolin-4(3H)-one derivatives, highlighting their antiviral potential against a range of respiratory and biodefense viruses in cell culture, indicating the utility of these compounds in developing antiviral therapies (Selvam et al., 2007).

Antifungal and Antibacterial Evaluation

- New derivatives of quinazolin-4(3H)-one have been synthesized and assessed for their antibacterial and antifungal activities, with some showing noteworthy efficacy. This research contributes to the development of new antimicrobial agents, showcasing the compound's potential in medical applications (Xu et al., 2007).

Molecular Docking and Biological Activities

Cytotoxicity Studies

- The cytotoxic potential of quinazolin-4(3H)-one derivatives has been investigated, demonstrating significant activity against certain cancer cell lines. This indicates the compound's potential for development into anticancer therapies (Mphahlele et al., 2017).

Molecular Docking

- Molecular docking studies have been conducted to understand the interaction of quinazolin-4(3H)-one derivatives with biological targets, providing insights into the mechanism of action and guiding the design of more potent derivatives (Mphahlele et al., 2017).

properties

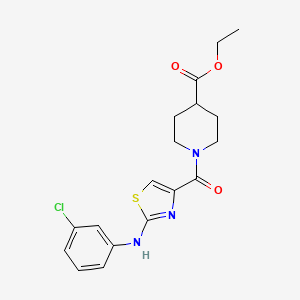

CAS RN |

898444-27-4 |

|---|---|

Product Name |

4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |

Molecular Formula |

C16H15FN2O2S |

Molecular Weight |

318.37 |

IUPAC Name |

4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |

InChI |

InChI=1S/C16H15FN2O2S/c17-11-7-5-10(6-8-11)14(20)9-22-15-12-3-1-2-4-13(12)18-16(21)19-15/h5-8H,1-4,9H2,(H,18,19,21) |

InChI Key |

YKBLQORHRVRKQF-UHFFFAOYSA-N |

SMILES |

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)C3=CC=C(C=C3)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

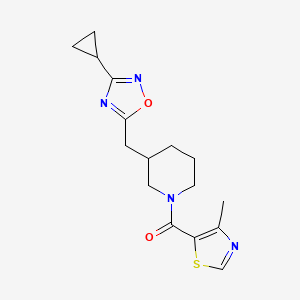

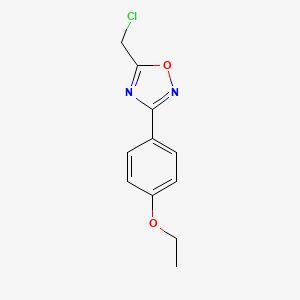

![N-[Cyano(cyclohexyl)methyl]-1-(2-methylphenyl)pyrazole-4-carboxamide](/img/structure/B2488817.png)

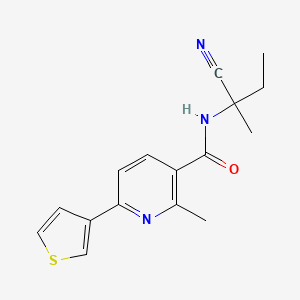

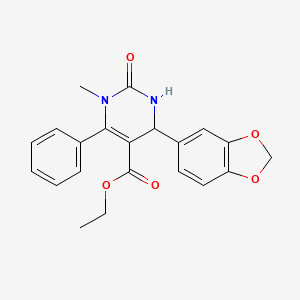

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2488823.png)

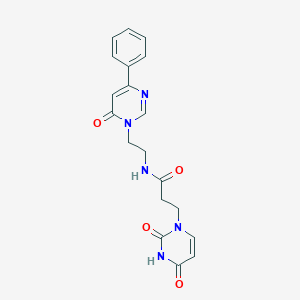

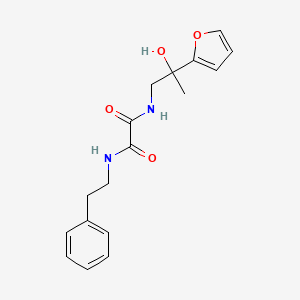

![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488824.png)

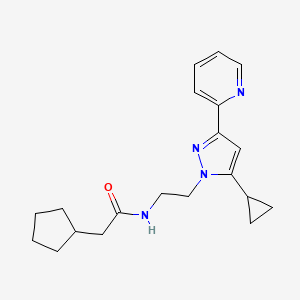

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide](/img/structure/B2488833.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488838.png)